2-Mercapto-4-methyl-5-hydroxyethylthiazole

Description

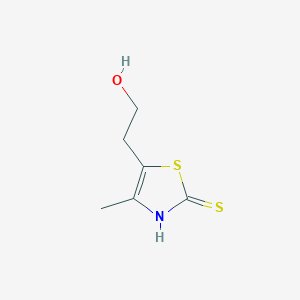

2-Mercapto-4-methyl-5-hydroxyethylthiazole (CAS: 1124-01-2) is a thiazole derivative characterized by a sulfur- and nitrogen-containing heterocyclic ring. Its structure includes a mercapto (-SH) group at position 2, a methyl group at position 4, and a hydroxyethyl (-CH₂CH₂OH) substituent at position 5. This compound is classified under the HS code 2934100090, which encompasses unfused thiazole derivatives. It is primarily used in research and industrial applications due to its reactive thiol group and polar hydroxyethyl moiety, which influence solubility and chemical reactivity .

Properties

IUPAC Name |

5-(2-hydroxyethyl)-4-methyl-3H-1,3-thiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS2/c1-4-5(2-3-8)10-6(9)7-4/h8H,2-3H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBEZEZZIXCULJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=S)N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402232 | |

| Record name | 2-MERCAPTO-4-METHYL-5-HYDROXYETHYLTHIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124-01-2 | |

| Record name | 2-MERCAPTO-4-METHYL-5-HYDROXYETHYLTHIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-4-methyl-5-hydroxyethylthiazole typically involves the reaction of 2-chloro-4-methyl-5-hydroxyethylthiazole with sodium hydrosulfide (NaHS) under controlled conditions. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the substitution of the chlorine atom with a mercapto group .

Industrial Production Methods

Industrial production of 2-Mercapto-4-methyl-5-hydroxyethylthiazole follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-4-methyl-5-hydroxyethylthiazole undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Disulfides and sulfonic acids.

Reduction: Thiols and other reduced sulfur-containing derivatives.

Substitution: Substituted thiazole derivatives.

Scientific Research Applications

Biochemical Applications

A. Enzyme Catalysis and Thiamine Biosynthesis

One of the significant roles of 2-Mercapto-4-methyl-5-hydroxyethylthiazole is its involvement in thiamine (vitamin B1) biosynthesis. It acts as a substrate for the enzyme 4-methyl-5-hydroxyethylthiazole kinase, which catalyzes the phosphorylation of this compound in organisms such as Bacillus subtilis and Saccharomyces cerevisiae . This process is crucial for recycling thiamine and maintaining cellular metabolism.

B. Antioxidant Properties

Research has indicated that compounds containing thiazole rings, including 2-Mercapto-4-methyl-5-hydroxyethylthiazole, exhibit antioxidant properties. These properties can be utilized in food preservation and pharmaceuticals to combat oxidative stress . The ability to scavenge free radicals makes it a candidate for developing health supplements aimed at reducing oxidative damage.

Material Science Applications

A. Nanotechnology and Sensor Development

The compound has been employed as a capping agent in the synthesis of gold nanoparticles. These nanoparticles have shown promise in various applications, including biosensing and drug delivery systems . The functionalization of nanoparticles with 2-Mercapto-4-methyl-5-hydroxyethylthiazole enhances their stability and biocompatibility, making them suitable for medical applications.

B. Coordination Chemistry

2-Mercapto-4-methyl-5-hydroxyethylthiazole plays a role in the formation of metal complexes, which are useful in catalysis and material synthesis. For instance, it has been used to create novel organotin macrocyclic complexes that exhibit unique structural properties . These complexes may have applications in catalysis or as precursors for advanced materials.

Flavor and Fragrance Industry

The compound's organosulfur nature allows it to contribute to flavor profiles in food products. It can be incorporated into flavoring agents to enhance savory notes, particularly in meat products . The versatility of 2-Mercapto-4-methyl-5-hydroxyethylthiazole makes it suitable for use in various culinary applications where enhancing flavor is desired.

Case Studies

A. Gold Nanoparticle Synthesis

In a study focused on the synthesis of gold nanoparticles using 2-Mercapto-4-methyl-5-hydroxyethylthiazole as a capping agent, researchers demonstrated that this compound significantly improved the stability and dispersion of nanoparticles in aqueous solutions. The resulting nanoparticles exhibited enhanced catalytic activity when used in biochemical assays .

B. Thiamine Biosynthesis Pathway Analysis

A detailed analysis of the thiamine biosynthesis pathway revealed that 2-Mercapto-4-methyl-5-hydroxyethylthiazole is essential for the efficient recycling of thiamine precursors within microbial cells. This research highlighted its potential as a target for developing antibiotics that disrupt thiamine biosynthesis in pathogenic bacteria .

Mechanism of Action

The mechanism of action of 2-Mercapto-4-methyl-5-hydroxyethylthiazole involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol-reactive sites on proteins and enzymes, potentially modulating their activity. The hydroxyethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Thiazole Derivatives

- 2-Mercapto-4-methyl-5-thiazoleacetic acid (MMTA, CAS: 31090-12-7) Structure: Contains a thiazole ring with a mercapto group (position 2), methyl (position 4), and an acetic acid (-CH₂COOH) substituent (position 5). Key Differences: The hydroxyethyl group in the target compound is replaced by a carboxylic acid, enhancing acidity and metal-chelating properties.

- 3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic acid (CAS: 1142207-13-3) Structure: Features a dihydrothiazole ring with an oxo group (position 4) and a benzoic acid-linked acetyl amino group. Key Differences: The oxo group increases electrophilicity, while the benzoic acid moiety enhances binding to biological targets, making it relevant in drug design .

Triazole Derivatives

- Salts of 2-(((3-Mercapto-5-methyl-4H-1,2,4-triazole-4-yl)imino)methyl)benzoic acid Structure: Contains a 1,2,4-triazole core instead of a thiazole, with a benzoic acid substituent. Key Differences: Triazoles exhibit broader pharmacological activities, including antimicrobial and anti-inflammatory effects. The synthesis involves salt formation with amines (e.g., methylamine, morpholine), enhancing bioavailability compared to thiazole derivatives .

Thiadiazole Derivatives

- 2-(ω-Haloalkylthio) Thiadiazoles

Pharmacological and Chemical Properties

| Compound | Core Heterocycle | Key Substituents | Pharmacological Activity | Synthesis Method |

|---|---|---|---|---|

| 2-Mercapto-4-methyl-5-hydroxyethylthiazole | Thiazole | -SH, -CH₃, -CH₂CH₂OH | Limited data; research-focused | Not specified in evidence |

| MMTA | Thiazole | -SH, -CH₃, -CH₂COOH | Metal chelation, intermediates | Acid-catalyzed cyclization |

| Triazole salts (e.g., ².¹–².¹⁶) | 1,2,4-Triazole | Benzoic acid, amine counterions | Antimicrobial, anti-inflammatory | Salt formation with amines |

| 2-(ω-Haloalkylthio) Thiadiazoles | 1,3,4-Thiadiazole | Haloalkylthio groups | Agrochemical applications | Functionalization of thiols |

Biological Activity

2-Mercapto-4-methyl-5-hydroxyethylthiazole (commonly referred to as 2-Mercapto-4-methylthiazole) is a thiazole derivative characterized by its unique chemical structure, which includes a mercapto group (-SH), a methyl group (-CH3), and a hydroxyethyl group (-CH2CH2OH). This compound has garnered attention in various fields, particularly due to its potential biological activities, including antimicrobial and antioxidant properties.

The molecular formula of 2-Mercapto-4-methylthiazole is C6H9NOS2. Its structure allows it to participate in various chemical reactions, such as oxidation, reduction, and substitution. The presence of the mercapto group enables it to form covalent bonds with thiol-reactive sites on proteins and enzymes, potentially modulating their activity .

The biological activity of 2-Mercapto-4-methylthiazole is largely attributed to its functional groups:

- Mercapto Group : Capable of forming disulfides or sulfonic acids through oxidation, which can influence protein structure and function.

- Hydroxyethyl Group : Engages in hydrogen bonding and non-covalent interactions, affecting binding affinity and specificity towards molecular targets.

Antimicrobial Properties

Research indicates that 2-Mercapto-4-methylthiazole exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes .

Antioxidant Activity

The antioxidant properties of 2-Mercapto-4-methylthiazole have been documented in several studies. It scavenges free radicals, thereby reducing oxidative stress in biological systems. This activity suggests potential therapeutic applications in conditions where oxidative damage is a contributing factor .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, various concentrations of 2-Mercapto-4-methylthiazole were tested against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent reduction in bacterial growth, with minimum inhibitory concentrations (MICs) determined at 50 µg/mL for S. aureus and 75 µg/mL for E. coli. The study concluded that the compound could be developed as a novel antimicrobial agent .

Case Study 2: Antioxidant Potential

A study evaluated the antioxidant capacity of 2-Mercapto-4-methylthiazole using the DPPH radical scavenging assay. The compound exhibited a significant reduction in DPPH absorbance, indicating strong radical scavenging ability comparable to established antioxidants like ascorbic acid. This suggests its potential use in formulations aimed at reducing oxidative stress-related diseases .

Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Effective against S. aureus (MIC: 50 µg/mL) and E. coli (MIC: 75 µg/mL) |

| Study 2 | Antioxidant Capacity | Strong DPPH radical scavenging activity comparable to ascorbic acid |

| Study 3 | Enzyme Interaction | Modulates enzyme activity through covalent bonding with thiol-reactive sites |

Q & A

Q. Q1: What are the optimal synthetic routes for 2-mercapto-4-methyl-5-hydroxyethylthiazole, and how can its purity be validated?

Methodological Answer: The synthesis of thiazole derivatives typically involves condensation reactions between mercapto precursors and carbonyl-containing intermediates under controlled pH and temperature. For example, analogous compounds like 1,2,4-triazole derivatives are synthesized via nucleophilic substitution or cyclization reactions, as demonstrated in the synthesis of 3-mercapto-5-methyl-4H-1,2,4-triazole derivatives . Validation:

- Elemental analysis (e.g., using an Elementar Vario L.cube analyzer) confirms stoichiometric ratios.

- 1H NMR spectroscopy (e.g., Varian Mercury VX-200 at 200 MHz) identifies functional groups and structural integrity .

- LC-MS (e.g., Agilent 1260 Infinity) ensures molecular weight consistency and detects impurities .

Q. Q2: How can researchers screen for the antimicrobial activity of 2-mercapto-4-methyl-5-hydroxyethylthiazole derivatives?

Methodological Answer: Adopt disc diffusion or broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as outlined in studies on benzimidazole derivatives . Protocol:

- Prepare derivatives via S-alkylation or coupling with bioactive moieties (e.g., 1,2-dibromoethane) .

- Use nutrient agar plates inoculated with bacterial/fungal strains (e.g., Candida albicans).

- Compare inhibition zones to standard drugs (e.g., Ampicillin, Ketoconazole) .

Advanced Research Questions

Q. Q3: How can contradictory data on the pharmacological activity of thiazole derivatives be resolved?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. antioxidant efficacy) may arise from structural variations or assay conditions. Approach:

- Perform comparative SAR studies by systematically modifying substituents (e.g., hydroxyethyl vs. methyl groups) and evaluating activity changes .

- Validate results across multiple assays (e.g., antioxidant DPPH scavenging vs. antimicrobial disc diffusion) to confirm specificity .

- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. Q4: What strategies are effective for enhancing the metabolic stability of 2-mercapto-4-methyl-5-hydroxyethylthiazole in preclinical studies?

Methodological Answer: Improve pharmacokinetic properties via structural optimization:

- Hydrophobic modifications : Introduce lipophilic groups (e.g., aryl thiazole-triazole hybrids) to increase membrane permeability .

- Prodrug design : Mask the mercapto group with acetyl or glycosyl moieties to reduce oxidation susceptibility .

- In vitro metabolic assays : Use liver microsomes or hepatocyte models to assess stability and identify metabolic hotspots .

Q. Q5: How can researchers address low yields in the synthesis of hydroxyethylthiazole derivatives?

Methodological Answer: Low yields often stem from side reactions (e.g., disulfide formation due to mercapto group oxidation). Optimization Strategies:

Q. Q6: What analytical techniques are critical for characterizing degradation products of 2-mercapto-4-methyl-5-hydroxyethylthiazole under storage?

Methodological Answer:

- HPLC-PDA/MS : Track degradation pathways (e.g., hydrolysis of the hydroxyethyl group) and quantify impurities .

- Thermogravimetric analysis (TGA) : Assess thermal stability and identify decomposition thresholds .

- FTIR spectroscopy : Monitor oxidation of -SH groups to disulfides via S-S stretching vibrations (~500 cm⁻¹) .

Mechanistic and Translational Questions

Q. Q7: What mechanistic insights explain the antimicrobial selectivity of 2-mercapto-4-methyl-5-hydroxyethylthiazole derivatives?

Methodological Answer: Selectivity may arise from target-specific interactions. Investigation Steps:

- Conduct proteomic profiling of bacterial membranes to identify binding targets (e.g., penicillin-binding proteins).

- Use fluorescence quenching assays to study interactions with bacterial DNA gyrase or fungal ergosterol .

- Compare cytotoxicity against mammalian cell lines (e.g., HEK293) to establish therapeutic indices .

Q. Q8: How can researchers leverage computational tools to predict the bioactivity of novel thiazole derivatives?

Methodological Answer:

- QSAR modeling : Train models on datasets of thiazole derivatives with known IC₅₀ values against specific targets (e.g., C. albicans).

- Molecular dynamics simulations : Analyze ligand-receptor stability (e.g., with fungal CYP51) over 100-ns trajectories .

- ADMET prediction : Use tools like SwissADME to optimize solubility and reduce hepatotoxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.